molecular formula C12H14O2 B1362880 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one CAS No. 63678-00-2

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

Cat. No.: B1362880
CAS No.: 63678-00-2
M. Wt: 190.24 g/mol
InChI Key: BPOHJJWGUCBNFI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is an organic compound with the molecular formula C12H14O2. It is known for its unique structure, which includes a five-membered oxolane ring substituted with a phenyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with isobutyraldehyde in the presence of an acid catalyst to form the oxolane ring. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-oxobutanoic acid
  • 2,2-Dimethyl-3-phenylpropanal
  • 2,2-Dimethyl-5-phenyl-1,3-dioxane

Comparison: 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-5-phenyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOHJJWGUCBNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340971
Record name 2,2-Dimethyl-5-phenyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63678-00-2
Record name 2,2-Dimethyl-5-phenyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
Reactant of Route 2
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
Reactant of Route 3
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
Reactant of Route 4
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Reactant of Route 5
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
Reactant of Route 6
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

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